2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
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Overview
Description
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H8N2O. This compound is part of the isoindole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with phthalic anhydride, followed by dehydration and cyclization to form the isoindole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.
Reduction: Formation of 2-methyl-1-hydroxy-2,3-dihydro-1H-isoindole-4-carbonitrile.
Substitution: Formation of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxamide.
Scientific Research Applications
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism by which 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-oxo-1H-isoindole-4-carbonitrile: Lacks the dihydro component, which may affect its reactivity and stability.
1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile: Similar structure but without the methyl group, leading to different chemical properties.
2-methyl-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar core structure but with different substituents, affecting its reactivity and applications.
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitrile and a carbonyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
435273-35-1 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.2 |
Purity |
0 |
Origin of Product |
United States |
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